(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
Overview
Description
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol is a chiral compound featuring two pyridine rings and a binaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol typically involves the coupling of pyridine derivatives with binaphthalene units. One common method includes the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. These reactions often require palladium catalysts, base, and appropriate solvents under controlled temperature and atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions, altering their reactivity and stability. In biological systems, it may interact with proteins or nucleic acids, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol: The enantiomer of the compound, which may exhibit different biological activities and properties.
2,2’-Bipyridine: A simpler analog with two pyridine rings but lacking the binaphthalene core.
1,1’-Binaphthalene-2,2’-diol: A related compound with a binaphthalene core but without the pyridine rings.
Uniqueness
(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol is unique due to its chiral nature and the presence of both pyridine and binaphthalene moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(2-hydroxy-3-pyridin-2-ylnaphthalen-1-yl)-3-pyridin-2-ylnaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O2/c33-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)34)26-14-6-8-16-32-26/h1-18,33-34H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBMCSCMQZOZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=CC=N5)O)O)C6=CC=CC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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